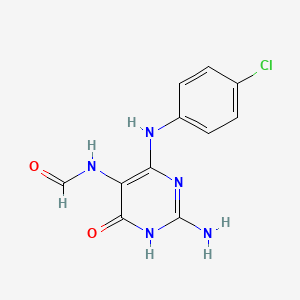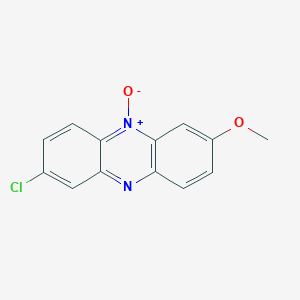
2-Chloro-7-methoxyphenazine 5-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-7-methoxyphenazine 5-oxide is a phenazine derivative with the molecular formula C13H9ClN2O2. Phenazine derivatives are known for their diverse biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities . This compound, like other phenazine derivatives, holds significant potential in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenazine derivatives, including 2-Chloro-7-methoxyphenazine 5-oxide, typically involves several methods:
Wohl–Aue Method: This method involves the condensation of o-phenylenediamines with glyoxal or its derivatives.
Beirut Method: This method uses the condensation of 1,2-diaminobenzenes with 2-carbon units.
Reductive Cyclization: This involves the cyclization of diphenylamines.
Oxidative Cyclization: This method uses 1,2-diaminobenzene or diphenylamines.
Industrial Production Methods: Industrial production of phenazine derivatives often employs large-scale oxidative cyclization and reductive cyclization methods due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-7-methoxyphenazine 5-oxide undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the compound to form phenazine dioxides.
Reduction: Reduction reactions can convert the compound back to its phenazine form.
Substitution: Halogenation and methoxylation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation often uses reagents like chlorine or bromine, while methoxylation uses methanol and a base.
Major Products:
Oxidation: Phenazine dioxides.
Reduction: Phenazine.
Substitution: Various halogenated and methoxylated phenazine derivatives.
Scientific Research Applications
2-Chloro-7-methoxyphenazine 5-oxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other phenazine derivatives.
Biology: Studied for its antimicrobial and antitumor properties.
Medicine: Potential use in developing new therapeutic agents for treating infections and cancer.
Industry: Used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 2-Chloro-7-methoxyphenazine 5-oxide involves its interaction with cellular components:
Molecular Targets: It targets bacterial cell walls and DNA, disrupting their function.
Pathways Involved: The compound interferes with oxidative phosphorylation and DNA replication, leading to cell death.
Comparison with Similar Compounds
Iodinin: A phenazine 5,10-dioxide with potent antimicrobial properties.
Myxin: Another phenazine 5,10-dioxide known for its antitumor activity.
Uniqueness: 2-Chloro-7-methoxyphenazine 5-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenazine derivatives .
Properties
Molecular Formula |
C13H9ClN2O2 |
|---|---|
Molecular Weight |
260.67 g/mol |
IUPAC Name |
2-chloro-7-methoxy-5-oxidophenazin-5-ium |
InChI |
InChI=1S/C13H9ClN2O2/c1-18-9-3-4-10-13(7-9)16(17)12-5-2-8(14)6-11(12)15-10/h2-7H,1H3 |
InChI Key |
DRSDFFHBONCOCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C=C(C=CC3=[N+]2[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11712983.png)
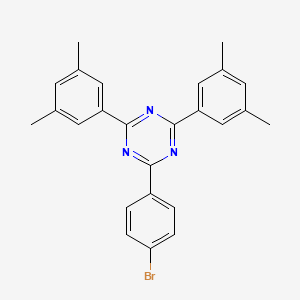
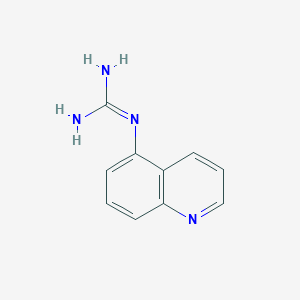
![3-Thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid m-tolylamide](/img/structure/B11713007.png)
![2-[(2-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B11713011.png)

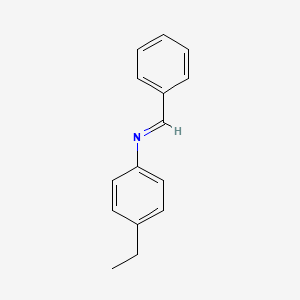
![N'-[(E)-phenylmethylidene]furan-2-carbohydrazide](/img/structure/B11713028.png)
![2-(4-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11713035.png)
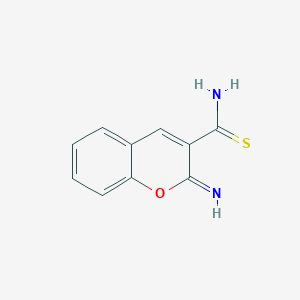
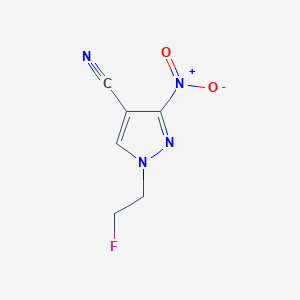
![2-methyl-N-(2,2,2-trichloro-1-{[(5-chloropyridin-2-yl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11713047.png)
